molecular formula C10H11N3O B8184004 (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol

(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B8184004
M. Wt: 189.21 g/mol
InChI Key: KUUDYKGRNGIBPQ-UHFFFAOYSA-N
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Description

(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an amino group at the 5-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 3-position of the pyrazole ring. It is a solid compound with a white or off-white crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction on the hydrogen atom of the pyrazole ring. This can be done by condensing an aminopyrazole compound with formaldehyde under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (5-amino-1-phenyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The presence of the amino and hydroxymethyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-amino-1-phenyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

(5-amino-1-phenylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-10-6-8(7-14)12-13(10)9-4-2-1-3-5-9/h1-6,14H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUDYKGRNGIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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